Methyl 3,4-dihydroxy-2-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,4-dihydroxy-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFZKHTMFVKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740799-82-0 | |

| Record name | Methyl 3,4-Dihydroxy-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3,4-dihydroxy-2-methylbenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 3,4-dihydroxy-2-methylbenzoate

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to logically present the core chemical properties, reactivity, synthesis, and safety considerations of this compound, moving from fundamental identifiers to practical application insights.

Core Molecular Identity and Physicochemical Profile

This compound is a substituted catechol derivative and a member of the benzoic acid ester family. Its structure, featuring a catechol ring ortho-substituted with a methyl group and a methyl ester, dictates its chemical behavior and potential as a synthetic intermediate.

Chemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers.

| Identifier | Value | Source |

| CAS Number | 740799-82-0 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |

| Molecular Weight | 182.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonym | 3,4-Dihydroxy-2-methylbenzoic Acid Methyl Ester | [1] |

Chemical Structure

The spatial arrangement of functional groups is paramount to understanding reactivity. The catechol moiety, the adjacent methyl group, and the methyl ester all contribute to the molecule's electronic and steric properties.

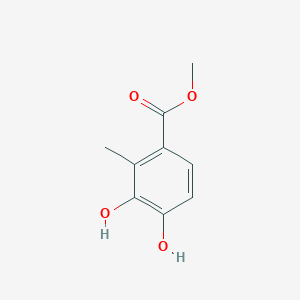

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative physical data is essential for designing experimental conditions such as solvent selection and purification methods. While specific experimental data for this exact isomer is not widely published, properties can be inferred from its functional groups and related compounds.

| Property | Value / Observation | Notes |

| Appearance | Expected to be a solid, likely a white to off-white powder or crystalline solid. | Based on similar substituted benzoates and catechols.[3][4] |

| Solubility | Expected to be slightly soluble in water, but soluble in organic solvents like methanol, ethanol, DMSO, and acetone. | The polar catechol groups provide some water solubility, while the aromatic ring and methyl groups favor organic solvents. |

| Melting Point | Not reported. For comparison, the related Methyl 3,4-dihydroxybenzoate (no C2-methyl) melts at 134-135 °C.[4] | The additional methyl group may slightly alter the crystal lattice and thus the melting point. Empirical determination is required. |

| Boiling Point | Not reported. High boiling point expected due to hydrogen bonding and molecular weight. | Decomposition may occur at atmospheric pressure before boiling. |

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. Below are the predicted spectral characteristics based on the molecule's known structure, which serve as a benchmark for empirical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | ~6.5 - 7.0 | Doublet (d) | H-5 |

| Aromatic-H | ~6.5 - 7.0 | Doublet (d) | H-6 |

| -OCH₃ (Ester) | ~3.8 - 3.9 | Singlet (s) | Ester methyl protons |

| Ar-CH₃ | ~2.1 - 2.3 | Singlet (s) | C2-methyl protons |

| -OH | ~5.0 - 6.0 (variable) | Broad Singlet (br s) | C3-OH proton |

| -OH | ~5.0 - 6.0 (variable) | Broad Singlet (br s) | C4-OH proton |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~168 - 172 | C=O (Ester) |

| Aromatic | ~140 - 150 | C3, C4 (bearing -OH) |

| Aromatic | ~120 - 130 | C1, C2 (bearing substituents) |

| Aromatic | ~115 - 125 | C5, C6 (bearing -H) |

| Methyl | ~51 - 53 | -OCH₃ (Ester) |

| Methyl | ~15 - 20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | O-H stretch | Phenolic -OH |

| 2950 - 3050 | C-H stretch | Aromatic & Aliphatic C-H |

| 1690 - 1720 (strong) | C=O stretch | Ester carbonyl |

| 1580 - 1620 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Ester C-O |

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

-

Expected Molecular Ion (M⁺): m/z = 182.18

-

Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, m/z 31) from the ester to give a fragment at m/z 151. Loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) is also a probable fragmentation pathway.

Synthesis and Chemical Reactivity

Understanding how a molecule is synthesized and how it behaves in chemical reactions is crucial for its application in drug discovery and development.

Synthetic Pathway

A viable and scalable synthesis is a prerequisite for any compound intended for extensive research or commercial use. A patented process provides a reliable method for the preparation of 3,4-dihydroxy-2-methyl benzoic acid alkyl esters.[5][6]

Experimental Protocol: Synthesis via Dealkylation [5]

This process involves the dealkylation of a methoxy-protected precursor. The causality for this choice is clear: protecting one hydroxyl group as a methoxy ether allows for selective manipulation of the molecule before a final deprotection step yields the target catechol.

-

Reaction Setup: To a stirred solution of 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester (1.0 eq) in a suitable solvent such as toluene, slowly add anhydrous aluminum chloride (AlCl₃) (approx. 3.4 eq) at room temperature. The use of a strong Lewis acid like AlCl₃ is critical for cleaving the relatively inert aryl-methoxy ether bond.

-

Heating: Heat the reaction mixture to approximately 75 °C for 2-3 hours. This provides the necessary activation energy for the dealkylation reaction to proceed to completion. Monitor the reaction by a suitable method (e.g., TLC or LC-MS).

-

Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly quench the reaction by adding 2N HCl solution. This step neutralizes the Lewis acid and protonates the resulting phenoxides.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with water followed by a brine solution to remove residual acid and salts, and dry over anhydrous sodium sulfate.

-

Purification: The crude product can be further purified. The patent describes adding activated charcoal to the ethyl acetate solution and stirring at 55 °C for 1 hour to remove colored impurities, followed by filtration through celite.[5] Concentration of the filtrate yields the final product.

Caption: Workflow for the synthesis of this compound.

Core Reactivity

The reactivity is dominated by the catechol functional group, which is known for its redox activity.

-

Oxidation to Ortho-Quinone: Catechols are highly susceptible to oxidation, which can occur via air, chemical oxidants, or enzymatic action, to form highly reactive ortho-quinones.[7] This is a critical consideration for storage and handling, as quinone formation can lead to product degradation and potential toxicity through covalent modification of biological macromolecules.[7] Storing the compound under an inert atmosphere is recommended to mitigate this oxidative pathway.[2][8]

-

Metal Chelation: The two adjacent hydroxyl groups of the catechol moiety act as an effective bidentate ligand, capable of forming stable complexes with various metal ions.[9] This property is relevant in biological systems where metal ions are present.

-

Phase II Metabolism: In a biological context, catechols typically undergo Phase II metabolism, including glucuronidation, sulfation, and methylation of the hydroxyl groups.[7] These pathways serve as detoxification mechanisms, increasing water solubility and facilitating excretion.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,4-dihydroxy-2-methylbenzoic acid.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of interest for researchers.

-

Pharmaceutical Intermediate: The patent literature explicitly identifies this class of compounds as useful intermediates in the preparation of pharmaceuticals.[5] Its combination of functional groups allows for diverse subsequent chemical modifications.

-

Antioxidant Research: The catechol structure is a well-known pharmacophore for antioxidant activity. The related compound, Methyl 3,4-dihydroxybenzoate (also known as methyl protocatechuate), has demonstrated antioxidant properties.[4][10] Therefore, the title compound is a logical candidate for screening in assays related to oxidative stress.

-

Neuroprotective Agent Development: Methyl 3,4-dihydroxybenzoate has also been investigated as a neuroprotective agent.[10] The structural similarity suggests that this compound could be explored for similar activities, with the C2-methyl group potentially modulating potency, selectivity, or metabolic stability.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. The following information is based on data for structurally similar catechols.

Hazard Identification

Based on GHS classifications for related compounds like Methyl 3,4-dihydroxybenzoate, the following hazards are anticipated[11]:

-

H335: May cause respiratory irritation.[11]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

Storage Conditions

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][8]

-

Temperature: Store at room temperature in a dry, well-ventilated place.[2]

-

Container: Keep the container tightly closed.[8]

References

- Methyl 3,4-Dihydroxybenzoate | C8H8O4 | CID 287064.

- Methyl 3,4-dihydroxy-2-methylbenzo

- Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986.

- Enzymatic O-methylation of catechols and catecholamines.

- Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite.

- Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

- Methyl 3 4 Dihydroxy 2 Methylbenzo

- Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523.

- METHYL 4-HYDROXYBENZOATE.

- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

- methyl 4-hydroxy-2-methylbenzoate.

- 4-methyl c

- Benzoic acid, 4-hydroxy-2-methoxy-3,6-dimethyl-, methyl ester (CAS 34874-75-4). Cheméo. [Link]

- THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE.

- ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERV

- PROCESS FOR PREPARATION OF 3,4-DIHYDROXY-2-METHYL BENZOIC ACID ALKYLESTER.

- Synthesis of a Water-Soluble Analogue of 6-Methyl-3-n-Alkyl Catechol Labeled with Carbon-13.

- Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals. Scilit. [Link]

- Showing metabocard for Methyl 2-hydroxybenzoate (HMDB0034172).

- Methyl 2,6-dihydroxy-4-methylbenzo

- Supporting information NMR methodology for complex mixture 'separation'. The Royal Society of Chemistry. [Link]

- Methyl 4-methylbenzoate | C9H10O2 | CID 7455.

- ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate...

Sources

- 1. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. achmem.com [achmem.com]

- 3. indiamart.com [indiamart.com]

- 4. Methyl 3,4-dihydroxybenzoate CAS#: 2150-43-8 [m.chemicalbook.com]

- 5. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. scilit.com [scilit.com]

- 10. Methyl 3,4-Dihydroxybenzoate | C8H8O4 | CID 287064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Guide to the Structural Elucidaion of Methyl 3,4-dihydroxy-2-methylbenzoate

This technical guide provides a detailed, multi-technique approach to the structural elucidation of methyl 3,4-dihydroxy-2-methylbenzoate. It is designed for researchers, scientists, and drug development professionals who require a robust and logical workflow for confirming the chemical structure of novel or synthesized small molecules. The methodologies outlined herein are grounded in established spectroscopic principles and represent a field-proven strategy for unambiguous molecular characterization.

Introduction: The Analytical Challenge

This compound is a substituted catechol, a class of compounds with significant interest in medicinal chemistry and materials science due to their antioxidant and adhesive properties.[1][2][3] The core challenge in its structure elucidation lies in the unambiguous assignment of the substitution pattern on the benzene ring. With a molecular formula of C9H10O4, several isomers are possible. Therefore, a systematic and orthogonal analytical approach is paramount to ensuring the correct structure is assigned.

This guide will walk through a logical workflow, starting from the determination of the molecular formula and identification of key functional groups, and culminating in the precise mapping of atomic connectivity through advanced nuclear magnetic resonance (NMR) techniques.

The Elucidation Workflow: A Step-by-Step Approach

Caption: Expected COSY correlation for this compound.

B. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. Each cross-peak represents a C-H bond.

Caption: Expected HSQC correlations confirming direct C-H bonds.

C. HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidation, showing correlations between protons and carbons that are 2-3 bonds away. It allows us to connect the molecular fragments.

Key Expected HMBC Correlations:

-

Ar-CH3 Protons (~2.1 ppm) to:

-

C-1, C-2, C-3: This is the critical correlation that places the methyl group at the C-2 position, adjacent to the ester and one of the hydroxyl groups.

-

-

H-5 Proton (~6.8 ppm) to:

-

C-1, C-3, C-4: Confirms the position of H-5 relative to the hydroxyl groups and the ester-bearing carbon.

-

-

H-6 Proton (~7.2 ppm) to:

-

C-2, C-4: Confirms the position of H-6 relative to the methyl- and hydroxyl-bearing carbons.

-

-

OCH3 Protons (~3.8 ppm) to:

-

C=O: Confirms the methyl group is part of the ester functionality.

-

Caption: Key long-range HMBC correlations that unambiguously establish the substitution pattern. (Note: The image is a placeholder; the arrows depict the crucial correlations).

Final Structure Confirmation

By systematically integrating the data from MS, IR, and the full suite of NMR experiments, the structure of this compound can be unequivocally confirmed. The mass spectrometry provides the molecular formula, the infrared spectroscopy identifies the essential functional groups, the 1D NMR spectra give the number and type of proton and carbon environments, and the 2D NMR experiments, particularly HMBC, piece together the molecular puzzle by establishing the precise connectivity of the atoms. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment.

References

- The Royal Society of Chemistry. General procedure for the synthesis of methyl benzoates.

- Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

- e-Publications@Marquette. The Electrochemical Oxidation of Substituted Catechols.

- UKnowledge. Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols.

- Deranged Physiology. Structure and function relationships of catecholamine molecules.

- NIST WebBook. Benzoic acid, 3,4-dihydroxy-, methyl ester.

- Google Patents. A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

- PubChem. Methyl 2,4-Dihydroxybenzoate.

- ACS Publications. Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols.

- RSC Publishing. Synthesis of 4-substituted catechols with side-chains of different C=C bond number as urushiol analogues and their anticorrosion performance.

- CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE.

- ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate.

Sources

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Synthesis of 4-substituted catechols with side-chains of different C[double bond, length as m-dash]C bond number as urushiol analogues and their antic ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01195B [pubs.rsc.org]

A Technical Guide to the Spectroscopic Profile of Methyl 3,4-dihydroxy-2-methylbenzoate

Foreword: The Imperative of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. For researchers and scientists engaged in the synthesis and application of novel chemical entities, a comprehensive understanding of a compound's spectroscopic signature is not merely academic—it is a prerequisite for advancing a potential therapeutic candidate. This guide provides an in-depth technical analysis of the spectroscopic characteristics of Methyl 3,4-dihydroxy-2-methylbenzoate, a substituted phenolic compound with potential applications in medicinal chemistry.

As a Senior Application Scientist, my experience has underscored the necessity of not just acquiring high-quality data, but also of interpreting it within a robust theoretical and practical framework. This document is structured to reflect that philosophy. We will not only present the expected spectroscopic data but also delve into the causality behind the analytical techniques and the interpretation of the resulting spectra. Every protocol herein is designed as a self-validating system, ensuring that the data you acquire is both accurate and reliable.

This guide is intended for professionals in the fields of chemistry, pharmacology, and drug development. It is assumed that the reader possesses a foundational understanding of spectroscopic principles. Our goal is to provide a comprehensive, field-proven resource that empowers you to confidently identify and characterize this compound in your own research endeavors.

Molecular Structure and Physicochemical Properties

This compound (MDMB) is an aromatic ester. Its structure, characterized by a benzene ring substituted with two hydroxyl groups, a methyl group, and a methyl ester, gives rise to a unique electronic and chemical environment that is reflected in its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.18 g/mol | [2] |

| CAS Number | 740799-82-0 | [2] |

| Physical Form | Crystalline Powder | [2] |

| Melting Point | 161°C | [2] |

The presence of hydroxyl groups suggests that the compound is a polyphenol, a class of molecules known for their antioxidant properties. The methyl ester and methyl group influence its solubility and steric hindrance, which can, in turn, affect its biological activity and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of MDMB is predicted to show distinct signals for the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the hydroxyl protons. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the methyl ester.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | Singlet (broad) | 2H | Ar-OH | Phenolic protons are acidic and often appear as broad singlets. Their chemical shift can be highly dependent on concentration and solvent. |

| ~7.1-7.3 | Doublet | 1H | H-6 | This proton is ortho to the electron-donating hydroxyl group and meta to the ester, leading to a downfield shift. It will be coupled to H-5. |

| ~6.7-6.9 | Doublet | 1H | H-5 | This proton is ortho to two electron-donating groups (OH and CH₃), resulting in a more upfield shift compared to H-6. It will be coupled to H-6. |

| ~3.8 | Singlet | 3H | -COOCH₃ | The methyl protons of the ester group are deshielded by the adjacent carbonyl and oxygen, typically appearing in this region. |

| ~2.2 | Singlet | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring are in a relatively shielded environment. |

Causality in Spectral Interpretation:

-

Solvent Choice: DMSO-d₆ is a common choice for polar, hydroxyl-containing compounds as it can form hydrogen bonds, which often allows for the observation of the hydroxyl proton signals. In a non-polar solvent like CDCl₃, these signals can be very broad or even exchange with trace amounts of water, making them difficult to observe.[3]

-

Aromatic Region: The substitution pattern on the benzene ring leads to a predictable splitting pattern for the aromatic protons. The coupling constant between the two ortho protons (H-5 and H-6) is expected to be in the range of 7-9 Hz.

-

Absence of Coupling: The methyl and ester protons appear as singlets because there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of MDMB is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168-170 | C=O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |

| ~145-150 | C-3, C-4 | The aromatic carbons attached to the hydroxyl groups are deshielded due to the electronegativity of the oxygen atoms. |

| ~125-130 | C-6 | This aromatic carbon is influenced by the adjacent ester and hydroxyl groups. |

| ~120-125 | C-1 | The carbon atom to which the ester group is attached. |

| ~115-120 | C-5 | This aromatic carbon is shielded by the ortho hydroxyl and methyl groups. |

| ~110-115 | C-2 | The carbon atom bearing the methyl group. |

| ~52 | -COOCH₃ | The carbon of the methyl ester is in a typical range for such functional groups. |

| ~15-20 | Ar-CH₃ | The carbon of the aromatic methyl group is relatively shielded. |

Self-Validating System in NMR:

The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum corresponds to the number of non-equivalent protons and carbons. Furthermore, advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively correlate each proton with its directly attached carbon and with carbons that are 2-3 bonds away, respectively. This provides an unambiguous assignment of all signals and confirms the molecular structure.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.[3]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3200 | Broad, Strong | O-H stretch | Phenolic -OH |

| 3050-3000 | Medium | C-H stretch | Aromatic C-H |

| 2980-2850 | Medium | C-H stretch | Aliphatic C-H (from -CH₃ groups) |

| ~1700 | Strong | C=O stretch | Ester carbonyl |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |

| 1300-1000 | Strong | C-O stretch | Ester and phenol C-O |

Causality in Spectral Interpretation:

-

Broad O-H Band: The broadness of the hydroxyl stretch is due to hydrogen bonding between molecules.[4]

-

Carbonyl Stretch: The position of the C=O stretch is characteristic of an ester. Conjugation with the aromatic ring slightly lowers the frequency compared to a non-conjugated ester.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.[4]

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 182. This corresponds to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 151 ([M - OCH₃]⁺): Loss of the methoxy group from the ester.

-

m/z = 123 ([M - COOCH₃]⁺): Loss of the entire methyl ester group.

-

m/z = 105: Further fragmentation of the aromatic ring.

-

Causality in Fragmentation:

The fragmentation pattern is governed by the stability of the resulting ions. The cleavage of the ester group is a common fragmentation pathway for methyl benzoates. The resulting acylium ion is resonance-stabilized.

Experimental Protocol for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and the confirmation of the molecular weight of pure compounds.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[5]

-

-

LC-MS System:

-

LC System: A reverse-phase C18 column is suitable for the separation of phenolic compounds.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common choice. The formic acid helps to protonate the analyte for positive ion mode detection.

-

MS System: An electrospray ionization (ESI) source is typically used for polar molecules like MDMB. The analysis can be performed in both positive and negative ion modes.

-

-

Data Acquisition:

-

Inject the sample into the LC-MS system.

-

Acquire data in full scan mode to detect the molecular ion. In positive ion mode, the [M+H]⁺ ion at m/z 183 would be expected. In negative ion mode, the [M-H]⁻ ion at m/z 181 would be observed.

-

Tandem MS (MS/MS) can be performed to induce fragmentation and confirm the structure.

-

Visualization of Key Concepts

Visual aids are crucial for understanding complex scientific concepts. The following diagrams illustrate the molecular structure and a typical analytical workflow.

Caption: Molecular structure with numbered carbon atoms.

Caption: A streamlined workflow for spectroscopic analysis.

Conclusion: A Path to Confident Characterization

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the principles of NMR, IR, and mass spectrometry. By understanding the causality behind the experimental choices and the interpretation of the resulting spectra, researchers can confidently approach the structural elucidation of this and similar molecules. The provided protocols offer a starting point for developing robust, self-validating analytical methods in your own laboratory. As with any scientific endeavor, the key to success lies in meticulous technique, a thorough understanding of the underlying principles, and a commitment to data integrity.

References

- Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.

- González-Villalba, R., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7685.

- Royal Society of Chemistry. (2012). Supplementary Information: Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.

- University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

- Chemistry LibreTexts. (2022). IR Spectroscopy.

- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of methyl 2-hydroxybenzoate.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Canadian Science Publishing. (1966). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.

- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of methyl 2-hydroxybenzoate.

- ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of....

- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. rsc.org [rsc.org]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological-Activity of Methyl 3,4-dihydroxy-2-methylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Rationale

Methyl 3,4-dihydroxy-2-methylbenzoate (MDMB) is a phenolic compound whose therapeutic potential remains largely uncharted. Structurally, it is a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), a well-documented anti-inflammatory and antioxidant agent.[1][2] The core of MDMB's promise lies in its 3,4-dihydroxy substitution, forming a catechol moiety. Catechol-containing molecules are renowned for their potent antioxidant and radical-scavenging activities, which are crucial for mitigating the oxidative stress implicated in numerous disease states.[3][4][5][6] The addition of a methyl ester and a second methyl group on the benzene ring modifies its lipophilicity and steric profile compared to its parent compound, potentially altering its bioavailability, cell permeability, and interaction with molecular targets.

This guide provides a comprehensive framework for the systematic evaluation of MDMB's biological activities. It is designed not as a rigid protocol but as a strategic workflow, empowering researchers to logically progress from foundational in vitro screening to more complex cell-based assays. We will detail the methodologies for assessing its antioxidant, anti-inflammatory, and cytotoxic potential, grounding each step in established scientific principles to ensure data integrity and reproducibility.

Physicochemical Properties & Synthesis Overview

Before biological evaluation, understanding the compound's fundamental characteristics is paramount.

-

Chemical Structure: C₉H₁₀O₄

-

Appearance: Light yellow to brown crystalline powder.[7]

-

Solubility: Soluble in methanol and other organic solvents like DMSO.[7][8]

-

Synthesis: MDMB can be synthesized through various routes, including the esterification of 3,4-dihydroxy-2-methyl benzoic acid or multi-step processes involving reactions like dealkylation of precursors.[9][10] A reliable synthesis is crucial for obtaining high-purity material (≥98%) for biological testing.

Foundational Bioactivity Screening: Antioxidant Capacity

The catechol group is a strong predictor of antioxidant activity.[3][11] This activity is primarily driven by the ability to donate a hydrogen atom from one of its hydroxyl groups to neutralize free radicals. Therefore, the initial screening should focus on quantifying this potential.

Causality: Why Start with Antioxidant Assays?

Oxidative stress is a common pathological factor in inflammation, neurodegeneration, and cancer. A compound with significant antioxidant capacity has a mechanistic basis for potential efficacy in these areas. Assays like the DPPH and ABTS tests are rapid, cost-effective, and highly reproducible methods to establish a baseline of radical-scavenging ability.[12]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[12][13] The reduction of DPPH is visually monitored by the color change from violet to yellow, which is quantified spectrophotometrically at approximately 517 nm.[14]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of MDMB (e.g., 10 mM) in methanol or DMSO.

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and kept in the dark to prevent degradation.[15]

-

Prepare a positive control solution (e.g., Trolox or Ascorbic Acid) with a known antioxidant capacity.

-

-

Assay Procedure (96-well plate format):

-

To respective wells, add 20 µL of various concentrations of MDMB (prepared by serial dilution from the stock).

-

Add 20 µL of methanol/DMSO to blank wells.

-

Add 20 µL of the positive control to its designated wells.

-

Add 180 µL of the DPPH working solution to all wells. Mix gently.

-

Incubate the plate in the dark at room temperature for 30 minutes.[15]

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of MDMB and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Expected Data Presentation

Summarize the results in a table for clear comparison.

| Compound | IC₅₀ (µM) ± SD |

| This compound | Experimental Value |

| Trolox (Positive Control) | Experimental Value |

Cell-Based Screening: Anti-inflammatory & Cytotoxic Potential

Moving beyond simple chemical reactions, cell-based assays provide crucial insights into how MDMB interacts with biological systems. These assays are vital for understanding potential therapeutic effects and toxicity.[16]

Workflow for Cell-Based Assays

The following diagram outlines a logical progression for testing MDMB in a cellular context.

Caption: A logical workflow for evaluating the anti-inflammatory and cytotoxic effects of MDMB.

Experimental Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: Inflammation can be modeled in vitro by stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS).[17][18] Activated macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[19][20] The production of NO, a key inflammatory mediator, can be quantified by measuring its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[21] A reduction in nitrite levels in the presence of MDMB indicates potential anti-inflammatory activity.[22]

Step-by-Step Methodology:

-

Cell Culture:

-

Treatment:

-

Remove the old medium.

-

Add fresh medium containing various non-toxic concentrations of MDMB to the cells and incubate for 1-2 hours.

-

Subsequently, add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce inflammation.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[20]

-

-

Nitrite Measurement (Griess Assay):

-

Carefully collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[20]

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-550 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

-

Determine the IC₅₀ value for NO inhibition.

-

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[23][24] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[24] The amount of formazan produced is directly proportional to the number of living cells.[25] This assay is crucial for determining if the compound is selectively toxic to cancer cells over normal cells.[26][27][28]

Step-by-Step Methodology:

-

Cell Plating:

-

Seed both cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).[29]

-

Allow cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of MDMB. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Incubate for a set period (e.g., 48 or 72 hours).[26]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[24][27]

-

Shake the plate for 15 minutes to ensure complete dissolution.[24]

-

Measure the absorbance at a wavelength between 550 and 600 nm.[23]

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the vehicle-treated control cells.

-

Determine the IC₅₀ value, which represents the concentration of MDMB that reduces cell viability by 50%.[27]

-

Mechanistic Insights & Future Directions

Should initial screenings prove promising (e.g., potent antioxidant activity, selective cytotoxicity, or significant anti-inflammatory effects), further investigation is warranted.

Potential Mechanism of Action

The biological activities of MDMB are likely rooted in the redox properties of its catechol structure.

Caption: Hypothesized mechanisms of action for MDMB targeting oxidative stress and inflammation.

This proposed pathway suggests MDMB may act through two primary routes:

-

Direct ROS Scavenging: The catechol moiety directly neutralizes harmful reactive oxygen species.

-

Modulation of Signaling Pathways: MDMB could potentially inhibit pro-inflammatory pathways like NF-κB or activate protective antioxidant pathways like the Nrf2 pathway, as has been shown for the similar compound Methyl 3,4-dihydroxybenzoate.[30]

Advanced Studies

-

Western Blot Analysis: To confirm the inhibition of iNOS protein expression in RAW 264.7 cells.

-

Nrf2 Activation Assays: To investigate if MDMB upregulates the Nrf2 antioxidant response pathway.

-

Apoptosis Assays: To determine if cytotoxicity in cancer cells is due to programmed cell death (apoptosis), using methods like Annexin V staining.[27]

-

In Vivo Studies: If in vitro data is compelling, progressing to animal models of inflammation or cancer would be the logical next step.

Conclusion

This compound presents a compelling structural motif for biological activity, primarily due to its catechol core. Its antioxidant potential is high, providing a strong rationale for its investigation as an anti-inflammatory and potentially selective anti-cancer agent. The experimental framework provided in this guide offers a validated, step-wise approach to systematically uncover and quantify these potential therapeutic properties, paving the way for further preclinical development.

References

- Makino, Y., Ohta, S., Tachikawa, E., & Hirata, F. (n.d.).

- Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

- MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]

- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

- Krasavin, M., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(20), 6829. [Link]

- Iuras, A., et al. (2023). Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. Antioxidants, 12(11), 1935. [Link]

- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1209. [Link]

- PhytoTech Labs. (n.d.).

- MDPI. (2021).

- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

- ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

- Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. [Link]

- Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

- International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

- Sroka, Z., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 27(1), 203. [Link]

- NMPPDB. (n.d.). 3,4-Dihydroxybenzoic acid. [Link]

- Khan, H., et al. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Molecules, 27(15), 4692. [Link]

- PubMed. (1996). Differences in nitric oxide synthase activity in a macrophage-like cell line, RAW264.7 cells, treated with lipopolysaccharide (LPS) in the presence or absence of interferon-gamma (IFN-gamma). [Link]

- ResearchGate. (2014). Induction of inducible nitric oxide synthase increases the production of reactive oxygen species in RAW264.7 macrophages. [Link]

- Ryan, J., et al. (2019). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Oxidative Medicine and Cellular Longevity, 2019, 6239719. [Link]

- Martin, C. R., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 36(6), 729-735. [Link]

- British Pharmacological Society. (2005). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. British Journal of Pharmacology, 145(8), 1091-1099. [Link]

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

- WIPO Patentscope. (2017). WO/2017/199227 PROCESS FOR PREPARATION OF 3,4-DIHYDROXY-2-METHYL BENZOIC ACID ALKYLESTER. [Link]

- Shu, J., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 87. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. Antioxidant activity of adrenergic agents derived from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 3,4-dihydroxybenzoate | Antioxidant | Nrf2 | TargetMol [targetmol.com]

- 9. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. mdpi.com [mdpi.com]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. zen-bio.com [zen-bio.com]

- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 16. opentrons.com [opentrons.com]

- 17. researchgate.net [researchgate.net]

- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differences in nitric oxide synthase activity in a macrophage-like cell line, RAW264.7 cells, treated with lipopolysaccharide (LPS) in the presence or absence of interferon-gamma (IFN-gamma): possible heterogeneity of iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. ijprajournal.com [ijprajournal.com]

- 29. atcc.org [atcc.org]

- 30. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of Methyl 3,4-dihydroxy-2-methylbenzoate

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Methyl 3,4-dihydroxy-2-methylbenzoate, a substituted catechol derivative, is a compound of increasing interest within pharmaceutical and life sciences research. Its structural similarity to other biologically active phenolic compounds necessitates a thorough understanding of its physicochemical properties to unlock its full therapeutic potential. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various solvent systems.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility. For this compound, these properties provide crucial clues to its behavior in solution.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | Calculated |

| Appearance | Powder | [1] |

| Purity | 98% | [1] |

| CAS Number | 740799-82-0 | [1] |

Note: Data for the specific isomer this compound is limited. Some data for the related isomer, methyl 3,4-dihydroxybenzoate, is included for context.

| Property | Value (Methyl 3,4-dihydroxybenzoate) | Source |

| Melting Point | 134-135°C | [2][3] |

| Boiling Point | 120-180 °C (at 1.5 Torr) | [2][3] |

| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 8.19 ± 0.18 | [2][3] |

The presence of two hydroxyl groups and a methyl ester group on the benzene ring dictates the polarity and hydrogen bonding capabilities of this compound. The hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting potential solubility in polar protic solvents. The methyl ester group adds some lipophilic character while also being a hydrogen bond acceptor. The predicted pKa of the related isomer suggests that the compound is a weak acid, and its solubility in aqueous solutions will be highly dependent on pH.[4]

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is influenced by a variety of external factors. For this compound, the following are critical considerations:

2.1. Solvent Polarity: The principle of "like dissolves like" is the primary determinant of solubility. Given the polar nature of the hydroxyl groups, polar solvents are expected to be more effective at dissolving this compound than non-polar solvents.

2.2. Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, including likely this compound, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This is a critical parameter to consider during formulation and storage.

2.3. pH of the Medium: The phenolic hydroxyl groups of this compound can be deprotonated in basic conditions, forming a more polar phenolate salt. This ionization significantly increases the aqueous solubility. Conversely, in acidic conditions (pH well below the pKa), the compound will exist in its neutral, less soluble form.[4] Therefore, pH control is a powerful tool for modulating the solubility of this compound.

2.4. Crystalline Structure (Polymorphism): The solid-state form of a compound can have a profound impact on its solubility.[6] Different crystalline polymorphs or an amorphous form of this compound may exhibit different solubilities and dissolution rates. It is crucial to characterize the solid form of the material being used in any solubility determination.

Known Solubility Data for this compound

Specific quantitative solubility data for this compound is not widely available in the public domain. However, some qualitative and semi-quantitative information for the related isomer, methyl 3,4-dihydroxybenzoate, provides a useful starting point.

| Solvent | Solubility (Methyl 3,4-dihydroxybenzoate) | Concentration (mM) | Comments | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 30 mg/mL (178.41 mM) | Sonication is recommended to aid dissolution. | [2][3][7] |

| Methanol | Slightly Soluble | - | - | [2][3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Soluble | 2 mg/mL (11.89 mM) | A common vehicle for in vivo studies. Sonication is recommended. | [7] |

This data suggests that while the compound has some solubility in common organic solvents, its aqueous solubility is likely to be poor, necessitating the use of co-solvents or formulation strategies for aqueous applications.

Experimental Protocol for Determining the Solubility of this compound

A robust and reproducible method for determining solubility is essential for any research or development program. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[8]

4.1. Principle: An excess amount of the solid compound is equilibrated with a given solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

4.2. Materials and Equipment:

-

This compound (of known purity and solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter

4.3. Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

4.4. Step-by-Step Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to reach saturation. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the solid settle. Centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of the diluted sample and then back-calculate the solubility in the original solvent, accounting for the dilution factor.

4.5. Causality and Self-Validation:

-

Use of Excess Solid: This ensures that the solution reaches equilibrium saturation, a fundamental requirement for thermodynamic solubility measurement.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.[9]

-

Sufficient Equilibration Time: Allows the system to reach a true equilibrium state. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

Filtration: This step is critical to separate the dissolved solute from any undissolved solid, preventing overestimation of the solubility.[6]

-

Validated Analytical Method: The use of a validated, specific, and sensitive analytical method ensures accurate quantification of the solute.[6]

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is critical for its successful application.

-

In Vitro Assays: For biological screening, the compound is often first dissolved in DMSO. However, its limited aqueous solubility must be considered to avoid precipitation in the assay medium, which can lead to erroneous results.[4]

-

Formulation Development: The poor aqueous solubility will likely necessitate the use of solubility enhancement techniques for oral or parenteral formulations. These may include the use of co-solvents, surfactants, cyclodextrins, or amorphous solid dispersions.

-

Biopharmaceutical Classification System (BCS): The solubility and permeability of a drug candidate are key parameters in the BCS, which helps to predict its in vivo performance.[4] Determining the aqueous solubility of this compound is a critical first step in this classification.

While specific solubility data for this compound is still emerging, its structural features and data from related compounds provide a strong basis for a systematic approach to its characterization. The methodologies outlined in this guide offer a robust framework for researchers to determine the solubility of this compound in various solvent systems, thereby enabling its effective use in research and facilitating its potential development as a therapeutic agent. A comprehensive understanding of its solubility will be a key enabler for unlocking the full potential of this promising molecule.

References

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PharmaCircle. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Solubility of Things. (n.d.). Methyl 2,4-dihydroxybenzoate.

- Wikipedia. (n.d.). Methyl benzoate.

- National Center for Biotechnology Information. (n.d.). Methyl 3,4-Dihydroxybenzoate. PubChem Compound Database.

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

- Chemical Synthesis Database. (n.d.). methyl 4-hydroxy-2-methylbenzoate.

- Cheméo. (n.d.). Benzoic acid, 4-hydroxy-2-methoxy-3,6-dimethyl-, methyl ester (CAS 34874-75-4).

- IndiaMART. (n.d.). Methyl 3 4 Dihydroxy 2 Methylbenzoate, 98%.

Sources

- 1. indiamart.com [indiamart.com]

- 2. Methyl 3,4-dihydroxybenzoate CAS#: 2150-43-8 [m.chemicalbook.com]

- 3. Methyl 3,4-dihydroxybenzoate | 2150-43-8 [amp.chemicalbook.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Methyl 3,4-dihydroxybenzoate | Antioxidant | Nrf2 | TargetMol [targetmol.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubility experimental methods.pptx [slideshare.net]

Discovery and isolation of Methyl 3,4-dihydroxy-2-methylbenzoate

An In-depth Technical Guide on the Discovery and Isolation of Methyl 3,4-dihydroxy-2-methylbenzoate for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a phenolic compound that has been isolated from various natural sources, including fungi and plants. As a derivative of dihydroxybenzoic acid, it belongs to a class of molecules known for their diverse biological activities, which makes it a compound of interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of the discovery, natural occurrence, and detailed methodologies for the isolation and characterization of this compound. The protocols described herein are based on established scientific literature and are designed to be adaptable for researchers in the field.

Introduction and Natural Occurrence

This compound is a substituted benzoic acid derivative. Its structure, featuring a catechol ring, suggests potential antioxidant and other biological activities. While not as widely studied as some other phenolic compounds, it has been identified as a metabolite in several species.

Notably, this compound has been isolated from the fungus Penicillium sp. found in the South China Sea. It has also been identified in the Australian plant species Eremophila longifolia. The presence of this compound in both fungal and plant kingdoms suggests a potentially widespread distribution and diverse ecological roles.

Biosynthetic Origins (A-Hypothetical Pathway)

While the specific biosynthetic pathway for this compound is not extensively elucidated in the literature, it is likely derived from the shikimate pathway, which is the primary route for the biosynthesis of aromatic compounds in plants and microorganisms.

Caption: A hypothesized biosynthetic pathway for this compound.

Isolation and Purification Workflow

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol that can be adapted based on the source material.

Extraction

The choice of extraction solvent is critical and is dependent on the polarity of the target compound. Given the phenolic nature of this compound, polar solvents are generally effective.

Protocol:

-

Preparation of Source Material: The source material (e.g., fungal biomass, dried plant leaves) should be thoroughly dried and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

For fungal cultures, the biomass can be separated from the broth, and both can be extracted separately. The broth is typically extracted with a water-immiscible organic solvent like ethyl acetate. The biomass is often extracted with a more polar solvent like methanol or ethanol.

-

For plant material, maceration or Soxhlet extraction with methanol or a mixture of dichloromethane and methanol is commonly employed.

-

-

Concentration: The resulting crude extracts are then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Purification

Purification is typically achieved through a combination of chromatographic techniques.

Protocol:

-

Initial Fractionation (Optional): For complex crude extracts, an initial fractionation step using vacuum liquid chromatography (VLC) or flash chromatography over silica gel can be beneficial. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol), is used to separate the extract into fractions of varying polarity.

-

Column Chromatography: The fraction containing the target compound is then subjected to further purification using column chromatography over silica gel. The choice of the mobile phase is guided by thin-layer chromatography (TLC) analysis.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is often necessary. A reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of water and methanol or acetonitrile is a common choice.

Caption: A general workflow for the isolation and purification of the target compound.

Structural Elucidation

Once the pure compound is isolated, its structure is confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to aromatic protons, a methyl group, and a methoxy group. The coupling patterns of the aromatic protons would be indicative of their positions on the benzene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (including those bearing hydroxyl groups), the methyl carbon, and the methoxy carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₀O₄). Fragmentation patterns can provide further structural information. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of a phenolic compound. |

Biological Activities and Potential Applications

Preliminary studies on compounds structurally related to this compound suggest a range of potential biological activities. For instance, many dihydroxybenzoic acid derivatives exhibit significant antioxidant properties due to the presence of the catechol moiety, which can effectively scavenge free radicals.

Further research into the biological profile of this compound could uncover its potential as a lead compound in drug development, particularly in areas such as anti-inflammatory, antimicrobial, or neuroprotective agents.

Conclusion

The discovery and isolation of this compound from natural sources provide a valuable addition to the library of natural products with therapeutic potential. The methodologies outlined in this guide offer a robust framework for researchers to isolate and characterize this and similar compounds. Further investigation into its biological activities is warranted to fully explore its potential applications in medicine and biotechnology.

References

- Wang, J., et al. (2018). Bioactive polyketides from a South China Sea-derived fungus Penicillium sp. Marine Drugs, 16(12), 478. [Link]

- Ghisalberti, E. L. (2000). The chemistry of Australian Eremophila species. Phytochemistry, 53(2), 161-176. [Link]

An In-depth Technical Guide to Methyl 3,4-dihydroxy-2-methylbenzoate: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Methyl 3,4-dihydroxy-2-methylbenzoate is a substituted benzoic acid ester with the molecular formula C₉H₁₀O₄.[1] Characterized by a catechol (3,4-dihydroxy) moiety, a methyl ester, and an additional methyl group on the benzene ring, this compound has garnered interest in the scientific community for its diverse biological activities and its role as a key intermediate in the synthesis of complex pharmaceuticals. This guide provides a comprehensive technical overview of its synthesis, chemical properties, biological activities, and potential applications in drug development, offering a valuable resource for researchers in the field.

Physicochemical Properties: A Snapshot of the Molecule

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 740799-82-0 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Boiling Point | 344.7°C | [1] |

| Density | 1.3 g/cm³ | [1] |

| Flash Point | 140.8°C | [1] |

| Solubility | Soluble in methanol | [1] |

Synthesis and Chemical Reactivity: Building the Core Structure

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature. A plausible and efficient synthetic route starts from 3-hydroxy-4-methoxy benzoic acid methyl ester.[3] The process highlights the chemical reactivity of the benzene ring and the manipulation of functional groups to achieve the desired product.

A Patented Synthetic Pathway

A patented method for the preparation of 3,4-dihydroxy-2-methyl benzoic acid alkyl esters provides a clear, albeit general, framework for its synthesis.[3][4] The process involves the following key transformations:

-

Aminomethylation: The synthesis begins with the reaction of 3-hydroxy-4-methoxy benzoic acid methyl ester with formaldehyde and dimethylamine. This step introduces a dimethylaminomethyl group at the 2-position of the benzene ring.[3]

-

Reduction: The resulting 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester is then subjected to a reduction reaction to remove the dimethylaminomethyl group and introduce a methyl group at the 2-position, yielding 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester.[3]

-

Demethylation: The final step involves the dealkylation (demethylation) of the methoxy group at the 4-position to a hydroxyl group. This is typically achieved using a strong Lewis acid like anhydrous aluminum chloride in a suitable solvent such as toluene.[3] The reaction mixture is heated to drive the reaction to completion.[3]

The final product can be purified through standard laboratory techniques like extraction and crystallization to achieve a high purity of over 99.5%, as confirmed by HPLC.[3][4]

Caption: Synthetic pathway for this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of its functional groups: the catechol moiety, the methyl ester, and the substituted aromatic ring. It can undergo several types of chemical reactions, including:

-

Oxidation: The dihydroxy-substituted benzene ring is susceptible to oxidation, which can lead to the formation of quinones or other oxidized derivatives.[1]

-

Reduction: The ester group can be reduced to an alcohol using appropriate reducing agents.[1]

-

Substitution: The aromatic ring can undergo electrophilic substitution reactions, and the hydroxyl and ester groups can be involved in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.[1]

Spectroscopic Characterization: The Molecular Fingerprint

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group attached to the ring, the methyl ester protons, and the hydroxyl protons. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon-13 NMR spectrum would display unique resonances for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the two methyl carbons.[1][17]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl groups (typically a broad band), C=O stretching of the ester, C-O stretching, and various C-H and C=C stretching and bending vibrations of the aromatic ring and methyl groups.[18]

-